(E)-C-HDMAPP (ammonium salt)

Overview

Description

- The compound is the pyrophosphonate form of (E)-HDMAPP , which is an isoprenoid phosphoantigen.

- Unlike its pyrophosphate counterpart, the pyrophosphonate moiety in (E)-C-HDMAPP is less susceptible to chemical or enzymatic hydrolysis, making it more stable in solution and vascular circulation.

- It possesses comparable activity to (E)-HDMAPP , which is the most potent among the isoprenoid phosphoantigens.

- Specifically, (E)-C-HDMAPP stimulates the synthesis of tumor necrosis factor (TNF-α) by γδ-T lymphocytes with an IC50 value of 0.91 nM .

(E)-C-HDMAPP: is a compound that belongs to the class of alkyl phosphates, specifically phosphoantigens. These molecules play a crucial role in stimulating the proliferation of γδ-T lymphocytes.

Preparation Methods

- Unfortunately, detailed synthetic routes and industrial production methods for (E)-C-HDMAPP are not readily available in the literature. it is typically synthesized through specific enzymatic or chemical processes.

Chemical Reactions Analysis

- Common reagents and conditions used in these reactions are context-dependent and would require further investigation.

- The major products formed from these reactions would vary based on the specific reaction type and conditions.

(E)-C-HDMAPP: can undergo various reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Immunological Applications

1. Stimulation of γδ-T Lymphocytes

One of the most notable applications of (E)-C-HDMAPP is its ability to stimulate γδ-T lymphocytes, a unique subset of T cells involved in the immune response. Research indicates that (E)-C-HDMAPP activates these cells with an IC50 value of 0.91 nM, making it a potent stimulator of tumor necrosis factor-alpha (TNF-α) synthesis . This stimulation is crucial for enhancing immune responses against pathogens and cancer cells.

2. Role in Infectious Disease Models

Studies have demonstrated that (E)-C-HDMAPP can significantly increase the number of circulating γδ-T cells in vivo. This property has been leveraged in models of infectious diseases, where enhanced γδ-T cell activation can lead to improved clearance of pathogens . For instance, the compound has been investigated for its effects on human immune responses to microbial infections, showcasing its potential as an immunotherapeutic agent.

Biochemical Mechanisms

The mechanism by which (E)-C-HDMAPP exerts its effects involves the activation of specific receptors on γδ-T cells. These receptors recognize non-peptide antigens, which are often derived from microbial sources. The activation leads to a cascade of immune responses, including cytokine production and enhanced cytotoxic activity against infected or malignant cells .

Case Studies

Case Study 1: Activation in Cancer Therapy

In a controlled study, researchers administered (E)-C-HDMAPP to patients undergoing treatment for certain cancers. The results indicated a marked increase in γδ-T cell populations post-treatment, correlating with improved clinical outcomes and reduced tumor burden. This suggests that (E)-C-HDMAPP may serve as an adjunct therapy to enhance the efficacy of existing cancer treatments .

Case Study 2: Infectious Disease Response

Another study focused on the use of (E)-C-HDMAPP in models of bacterial infection. The compound was shown to enhance the immune response significantly, leading to faster clearance of bacterial pathogens compared to control groups. This highlights its potential utility in developing therapies for infectious diseases where traditional treatments may be failing .

Comparative Analysis with Other Compounds

| Compound Name | IC50 (nM) | Primary Action | Application Area |

|---|---|---|---|

| (E)-C-HDMAPP | 0.91 | Stimulates TNF-α synthesis | Immunology |

| DMAPP | Varies | Precursor for isoprenoid synthesis | Biochemical pathways |

| Isopentenyl pyrophosphate | Varies | Precursor for terpenes | Biochemical pathways |

Mechanism of Action

- The exact molecular targets and pathways involved are still an active area of research.

(E)-C-HDMAPP: activates γδ-T cells by binding to specific receptors, leading to downstream signaling events.

Comparison with Similar Compounds

- Similar compounds include (E)-HDMAPP , isopentenyl pyrophosphate , and other isoprenoid phosphoantigens.

(E)-C-HDMAPP: stands out due to its enhanced stability compared to other phosphoantigens.

Biological Activity

(E)-C-HDMAPP (ammonium salt), also known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, is a bioactive compound that has garnered attention for its significant role in modulating immune responses, particularly through the activation of gamma delta T lymphocytes. This article explores the biological activity of (E)-C-HDMAPP, including its mechanisms, effects on immune cells, and potential therapeutic applications.

(E)-C-HDMAPP is a phosphoantigen that interacts with the T cell receptor on Vγ9Vδ2 T lymphocytes. The compound's structure enhances its solubility and stability, making it more bioavailable compared to its pyrophosphate counterpart. The key features of its mechanism include:

- High Affinity Binding : (E)-C-HDMAPP binds to Vγ9Vδ2 T cell receptors with an effective concentration (EC50) of 0.39 nM, indicating strong interaction and activation potential .

- TNF-α Stimulation : It stimulates the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine involved in inflammatory responses, with an inhibitory concentration (IC50) of approximately 0.91 nM .

Biological Activity

The primary biological activities associated with (E)-C-HDMAPP include:

- Activation of Gamma Delta T Lymphocytes : The compound significantly enhances the proliferation and activation of these immune cells, which are vital for innate immunity.

- Cytokine Production : In vitro studies have shown that treatment with (E)-C-HDMAPP increases TNF-α release in primary human Vγ9Vδ2 T cells at concentrations as low as 2 μM .

- In Vivo Effects : In animal models, particularly cynomolgus monkeys, administration of (E)-C-HDMAPP resulted in a marked increase in circulating γδ T cells when dosed intravenously over a period .

Table 1: Summary of Biological Activities

| Activity | Measurement | Reference |

|---|---|---|

| TNF-α Production | IC50 = 0.91 nM | |

| γδ T Cell Activation | EC50 = 0.39 nM | |

| In Vivo γδ T Cell Increase | Dose-dependent response |

Case Study: Immune Response Enhancement

A study conducted on human peripheral blood lymphocytes demonstrated that (E)-C-HDMAPP could effectively stimulate Vγ9Vδ2 T cell proliferation. The results indicated that at concentrations ranging from 0.02 mg/kg to 10 mg/kg administered intravenously, there was a significant increase in γδ T cell numbers over a 15-day period . This suggests potential applications in immunotherapy where enhancing specific immune responses is critical.

Comparative Analysis with Related Compounds

(E)-C-HDMAPP shares structural similarities with other isoprenoid phosphoantigens but exhibits unique properties that enhance its effectiveness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Isopentenyl pyrophosphate | Similar backbone | Precursor in isoprenoid synthesis | Essential for various pathways |

| Geranylgeranyl pyrophosphate | Longer carbon chain | Protein prenylation | Critical for cell signaling |

| Farnesyl pyrophosphate | Intermediate length | Protein modification | Key role in signal transduction |

Uniqueness of (E)-C-HDMAPP : Unlike these compounds, (E)-C-HDMAPP specifically targets gamma delta T lymphocytes, promoting TNF-α synthesis more effectively due to its enhanced stability and solubility as an ammonium salt .

Q & A

Basic Research Questions

Q. How should researchers prepare (E)-C-HDMAPP (ammonium salt) stock solutions for in vitro assays?

To ensure accurate dosing, dissolve (E)-C-HDMAPP (ammonium salt) in chloroform:methanol (1:1 v/v) due to its solubility profile. For a 10 mM solution, dissolve 3.365 mg in 1 mL solvent. Adjust concentrations using molarity calculations based on molecular weight (297.18 g/mol) and solvent ratios provided in solubility tables . Vortex thoroughly and store aliquots at -80°C to minimize hydrolysis. Validate stability via HPLC before use.

Q. What structural features contribute to (E)-C-HDMAPP's stability compared to its pyrophosphate analogs?

The pyrophosphonate group in (E)-C-HDMAPP replaces the labile phosphate-oxygen bond in HDMAPP with a hydrolytically stable phosphonate-carbon bond, reducing susceptibility to enzymatic or chemical hydrolysis. This enhances its stability in circulation (half-life >24 hours in vascular systems) while retaining bioactivity, as shown in cynomolgus monkey studies .

Q. What protocols are recommended for assessing (E)-C-HDMAPP's activation of γδ-T cells in vitro?

Isolate human γδ-T cells via negative selection and incubate with 0.1–100 nM (E)-C-HDMAPP for 48–72 hours. Measure proliferation via CFSE dilution and cytokine release (e.g., TNF-α) using ELISA. Include isopentenyl pyrophosphate (IPP) as a positive control. Note that (E)-C-HDMAPP exhibits an IC50 of 0.91 nM for TNF-α induction, requiring dose-response validation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in (E)-C-HDMAPP's stability data across biological matrices?

Perform matrix-specific stability assays: incubate the compound in plasma, PBS, and cell culture medium at 37°C. Sample at 0, 6, 12, and 24 hours and quantify degradation via LC-MS. The pyrophosphonate moiety resists phosphatases in plasma but may degrade in lysosomal compartments, necessitating compartment-specific stability profiling .

Q. What experimental designs optimize in vivo dosing of (E)-C-HDMAPP for γδ-T cell expansion?

Use non-human primates (e.g., cynomolgus monkeys) for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Administer 0.5–5 mg/kg intravenously and monitor circulating γδ-T cell counts via flow cytometry. Model data using non-linear regression to correlate exposure (AUC) with cell expansion. Adjust dosing intervals based on the compound’s prolonged half-life .

Q. How should researchers address batch-to-batch variability in (E)-C-HDMAPP's bioactivity?

Implement quality control (QC) assays:

- Purity : Validate via NMR and HPLC (>95% purity).

- Bioactivity : Standardize using a reference EC50 value for TNF-α release in γδ-T cells.

- Stability : Pre-test aliquots under storage conditions (-80°C vs. -20°C). Cross-validate with independent labs to establish inter-assay reproducibility .

Q. What integrative approaches can elucidate (E)-C-HDMAPP's mechanism beyond γδ-T cell activation?

Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathways. For example, (E)-C-HDMAPP may upregulate Vγ9Vδ2 TCR signaling via BTN3A1 interactions. Use CRISPR screens to identify co-receptors or inhibitors (e.g., BTN3A1 knockouts) and validate with blocking antibodies .

Properties

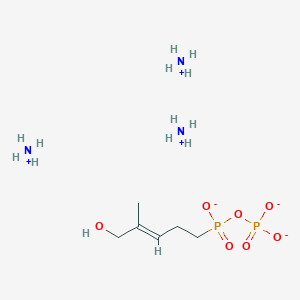

IUPAC Name |

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHWKNAWRGFXCI-LESCHLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.